Fosfato de hidrógeno 1-carboxivinilo de sodio

Descripción general

Descripción

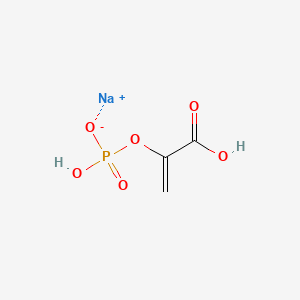

Sodium 1-carboxyvinyl hydrogenphosphate is a chemical compound with the molecular formula C₃H₄NaO₆P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research settings due to its versatility and reactivity.

Aplicaciones Científicas De Investigación

Sodium 1-carboxyvinyl hydrogenphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: This compound plays a role in metabolic studies and enzyme kinetics.

Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Sodium 1-carboxyvinyl hydrogenphosphate is utilized in the production of polymers, coatings, and other industrial materials.

Mecanismo De Acción

Target of Action

Sodium 1-carboxyvinyl hydrogenphosphate, also known as Phosphoenolpyruvic acid monosodium salt, is an endogenous metabolite . The primary targets of this compound are metabolic enzymes and proteases .

Mode of Action

As an endogenous metabolite, it likely interacts with its targets (metabolic enzymes and proteases) to influence various biochemical processes within the body .

Biochemical Pathways

Phosphoenolpyruvic acid, the parent compound of Sodium 1-carboxyvinyl hydrogenphosphate, plays a crucial role in several biochemical pathways. During gluconeogenesis, it is formed from oxaloacetate decarboxylation and GTP hydrolysis catalyzed by phosphoenolpyruvate carboxykinase . In plants, it is metabolized to form aromatic amino acids and also serves as a substrate for phosphoenolpyruvate carboxylase-catalyzed carbon fixation .

Result of Action

The molecular and cellular effects of Sodium 1-carboxyvinyl hydrogenphosphate’s action are likely to be diverse, given its role as an endogenous metabolite and its interaction with various metabolic enzymes and proteases . .

Análisis Bioquímico

Biochemical Properties

Sodium 1-carboxyvinyl hydrogenphosphate is involved in several biochemical reactions. It is formed by the action of the enzyme enolase on 2-phosphoglycerate during glycolysis. This compound is then converted to pyruvate by the enzyme pyruvate kinase, a reaction that generates one molecule of ATP. Sodium 1-carboxyvinyl hydrogenphosphate interacts with various enzymes, including enolase and pyruvate kinase, and plays a critical role in energy production and metabolic flux .

Cellular Effects

Sodium 1-carboxyvinyl hydrogenphosphate influences various cellular processes. It is a key player in glycolysis, where it contributes to ATP production. This compound also affects cell signaling pathways and gene expression by modulating the activity of enzymes involved in these processes. Sodium 1-carboxyvinyl hydrogenphosphate’s role in cellular metabolism makes it essential for maintaining cellular energy balance and function .

Molecular Mechanism

At the molecular level, sodium 1-carboxyvinyl hydrogenphosphate exerts its effects through binding interactions with enzymes such as enolase and pyruvate kinase. These interactions facilitate the conversion of 2-phosphoglycerate to pyruvate, a critical step in glycolysis. Additionally, sodium 1-carboxyvinyl hydrogenphosphate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 1-carboxyvinyl hydrogenphosphate can change over time. This compound is relatively stable under standard storage conditions but can degrade over extended periods. Long-term studies have shown that sodium 1-carboxyvinyl hydrogenphosphate can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of sodium 1-carboxyvinyl hydrogenphosphate vary with different dosages in animal models. At low doses, this compound can enhance metabolic flux and energy production. At high doses, sodium 1-carboxyvinyl hydrogenphosphate may exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

Sodium 1-carboxyvinyl hydrogenphosphate is involved in key metabolic pathways, including glycolysis and gluconeogenesis. It interacts with enzymes such as enolase and pyruvate kinase, facilitating the conversion of 2-phosphoglycerate to pyruvate. This compound also affects metabolic flux and metabolite levels, contributing to the regulation of cellular energy balance .

Transport and Distribution

Within cells and tissues, sodium 1-carboxyvinyl hydrogenphosphate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Sodium 1-carboxyvinyl hydrogenphosphate’s localization and accumulation within specific cellular compartments are critical for its function in metabolic pathways .

Subcellular Localization

Sodium 1-carboxyvinyl hydrogenphosphate is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of sodium 1-carboxyvinyl hydrogenphosphate is essential for its role in glycolysis and other metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 1-carboxyvinyl hydrogenphosphate can be synthesized through several methods. One common approach involves the reaction of phosphoenolpyruvic acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product.

Industrial Production Methods: In industrial settings, the production of sodium 1-carboxyvinyl hydrogenphosphate often involves large-scale chemical reactors. The process includes the careful addition of reagents, precise temperature control, and continuous monitoring to achieve high yields and consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 1-carboxyvinyl hydrogenphosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert sodium 1-carboxyvinyl hydrogenphosphate into other useful derivatives.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms.

Comparación Con Compuestos Similares

- Phosphoenolpyruvic acid monopotassium salt

- Potassium 1-carboxyvinyl hydrogenphosphate

Comparison: Sodium 1-carboxyvinyl hydrogenphosphate is unique due to its sodium ion, which can influence its solubility and reactivity compared to its potassium counterparts. This difference can affect its behavior in chemical reactions and its applications in various fields.

Actividad Biológica

Sodium 1-carboxyvinyl hydrogenphosphate, commonly referred to as phosphoenolpyruvate (PEP) in its sodium salt form, is a significant biochemical compound involved in various metabolic pathways. This article explores its biological activity, focusing on its role in energy metabolism, enzyme interactions, and potential therapeutic applications.

- Molecular Formula : C₃H₄NaO₆P

- Molecular Weight : Approximately 206.131 g/mol

- CAS Number : 4265-07-0

- Melting Point : Approximately 170 °C (decomposes)

Role in Metabolism

Sodium 1-carboxyvinyl hydrogenphosphate serves as an essential intermediate in glycolysis and gluconeogenesis. It is primarily involved in the following processes:

-

Energy Production :

- PEP is a key substrate for pyruvate kinase, which catalyzes the conversion of PEP to pyruvate, generating ATP, the primary energy currency of cells.

- It plays a critical role in maintaining cellular energy levels and metabolic homeostasis.

- Metabolic Regulation :

Enzyme Interactions

Sodium 1-carboxyvinyl hydrogenphosphate interacts with several key enzymes:

- Pyruvate Kinase : Catalyzes the conversion of PEP to pyruvate, facilitating energy production.

- Phosphoenolpyruvate Carboxykinase (PEPCK) : Converts oxaloacetate to PEP during gluconeogenesis, crucial for glucose synthesis from non-carbohydrate sources .

- Phosphatases : These enzymes hydrolyze phosphate esters, and studying their interaction with PEP can provide insights into various cellular functions and regulatory mechanisms.

Case Studies and Research Findings

Research has demonstrated the biological significance of sodium 1-carboxyvinyl hydrogenphosphate across various fields:

- Metabolic Disorders : Studies have shown that manipulating PEP levels can influence insulin sensitivity and glucose uptake in muscle cells, suggesting potential therapeutic avenues for treating type 2 diabetes.

- Cancer Research : Emerging evidence indicates that PEP may play a role in cancer metabolism, particularly in how cancer cells utilize glycolytic pathways for rapid energy production .

Table: Summary of Biological Activities of Sodium 1-Carboxyvinyl Hydrogenphosphate

| Biological Activity | Description |

|---|---|

| Energy Production | Substrate for pyruvate kinase; generates ATP during glycolysis. |

| Metabolic Regulation | Influences glucose metabolism; potential effects on lipid synthesis. |

| Enzyme Interaction | Acts as a substrate for key enzymes like pyruvate kinase and PEPCK. |

| Role in Disease | Potential implications in diabetes management and cancer metabolism research. |

Applications in Research and Industry

Sodium 1-carboxyvinyl hydrogenphosphate has diverse applications:

- Biochemical Research : Used as a substrate in enzyme assays to study metabolic pathways.

- Pharmaceutical Development : Investigated for its potential role in drug development targeting metabolic diseases and cancer.

- Biotechnology : Its unique properties make it suitable for applications in biofuels and other biotechnological processes.

Propiedades

IUPAC Name |

sodium;1-carboxyethenyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.Na/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESXXUAWVHXRGX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-68-0 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen 2-(phosphonatooxy)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOSODIUM PHOSPHOENOLPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WW86W676S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.